1H-Pyrrole-2-carboxamide, N-(5-(((3-(dimethylamino)-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl-
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Overview
Description
1H-Pyrrole-2-carboxamide, N-(5-(((3-(dimethylamino)-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl- is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxamide, N-(5-(((3-(dimethylamino)-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl- typically involves multi-step organic reactions. The process may start with the formation of the pyrrole ring, followed by the introduction of various functional groups through reactions such as acylation, amidation, and alkylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2-carboxamide, N-(5-(((3-(dimethylamino)-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various chemical interactions, potentially affecting biological systems at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-carboxamide: A simpler analog with fewer functional groups.
N-Methylpyrrole: Another related compound with a different substitution pattern.
Dimethylaminopyrrole: A compound with similar dimethylamino functionality.
Uniqueness
1H-Pyrrole-2-carboxamide, N-(5-(((3-(dimethylamino)-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl- stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
85407-13-2 |
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Molecular Formula |
C24H31N9O4 |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
N-[5-[[5-[[3-(dimethylamino)-3-iminopropyl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C24H31N9O4/c1-30(2)21(25)6-7-26-22(35)18-9-16(12-32(18)4)28-24(37)20-10-17(13-33(20)5)29-23(36)19-8-15(27-14-34)11-31(19)3/h8-14,25H,6-7H2,1-5H3,(H,26,35)(H,27,34)(H,28,37)(H,29,36) |
InChI Key |
KLUKGELGROGVHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N(C)C)C)C)NC=O |
Origin of Product |
United States |
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